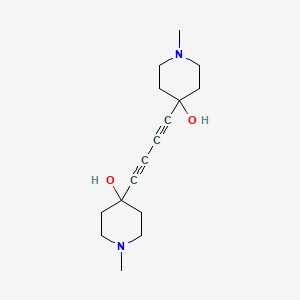
4,4'-(Buta-1,3-diyne-1,4-diyl)bis(1-methylpiperidin-4-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(1-methylpiperidin-4-ol) is a complex organic compound characterized by the presence of a butadiyne linkage and two piperidin-4-ol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(1-methylpiperidin-4-ol) typically involves the coupling of 1-methylpiperidin-4-ol derivatives with a butadiyne precursor. One common method is the Glaser-Hay coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst . The reaction conditions often include the use of an organic solvent such as toluene and a base like pyridine to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Glaser-Hay coupling reaction under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(1-methylpiperidin-4-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the butadiyne linkage to a butane linkage.
Substitution: The piperidin-4-ol groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce butane derivatives.
Applications De Recherche Scientifique
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(1-methylpiperidin-4-ol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism by which 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(1-methylpiperidin-4-ol) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The butadiyne linkage and piperidin-4-ol groups can interact with active sites, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid
- 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol
Uniqueness
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(1-methylpiperidin-4-ol) is unique due to the presence of both the butadiyne linkage and the piperidin-4-ol groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and application development.
Propriétés
Numéro CAS |
66481-44-5 |
|---|---|
Formule moléculaire |
C16H24N2O2 |
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
4-[4-(4-hydroxy-1-methylpiperidin-4-yl)buta-1,3-diynyl]-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C16H24N2O2/c1-17-11-7-15(19,8-12-17)5-3-4-6-16(20)9-13-18(2)14-10-16/h19-20H,7-14H2,1-2H3 |
Clé InChI |
MRPCQFWKQFYXIM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)(C#CC#CC2(CCN(CC2)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


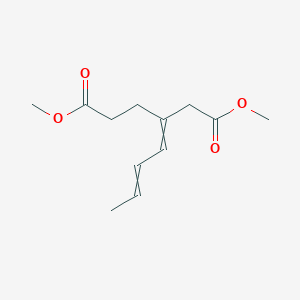
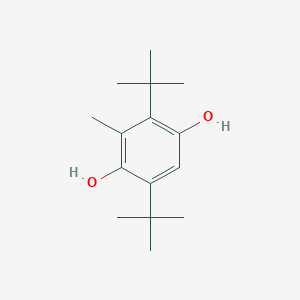

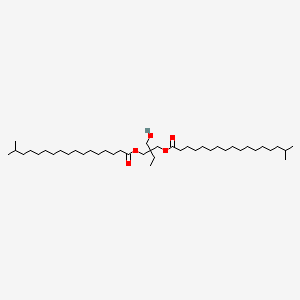
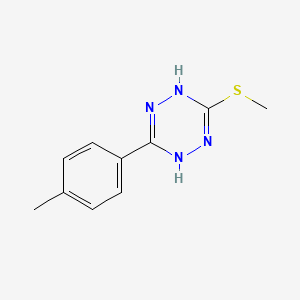
![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
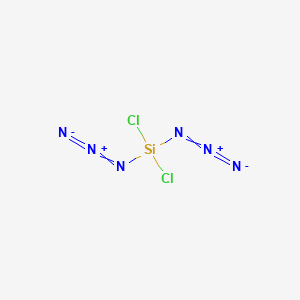
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)

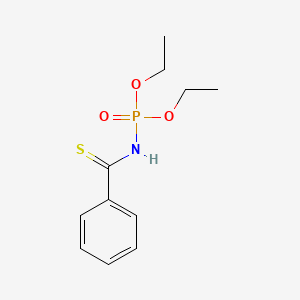
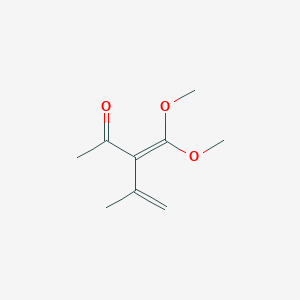
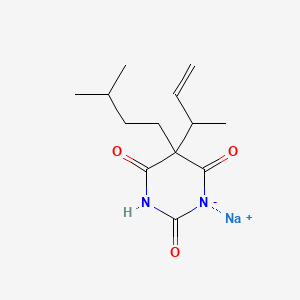
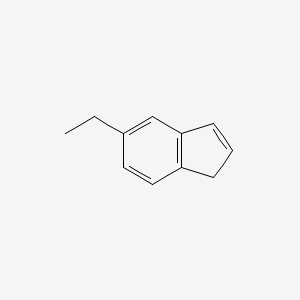
![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)
